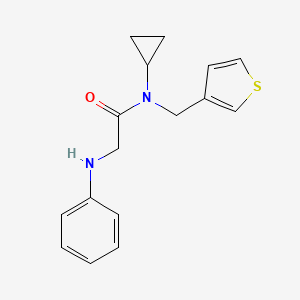
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid, also known as CCMP, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug development and protein engineering. In
Mechanism of Action
The mechanism of action of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death. Additionally, 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to bind to specific receptors, leading to downstream signaling events that can impact cellular function.
Biochemical and Physiological Effects:
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antibiotic development. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has also been shown to improve the stability and activity of enzymes, making it a valuable tool in protein engineering.
Advantages and Limitations for Lab Experiments
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid offers several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of cellular targets. However, 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid-based drugs for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid and its interactions with cellular targets. Finally, there is potential for 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid to be used in the development of novel protein-based materials and biocatalysts.
Synthesis Methods
The synthesis of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid involves a multistep process that starts with the reaction of cyclohex-3-ene-1-carbonyl chloride with 2-methylpropanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid. This synthetic route has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has been widely used in scientific research due to its unique chemical structure and properties. One of the primary applications of 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid is in drug development, where it has been shown to exhibit promising activity against a range of diseases, including cancer and bacterial infections. 2-(Cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid has also been used in protein engineering to modify the properties of enzymes and other proteins, leading to improved catalytic activity and stability.
properties
IUPAC Name |
2-(cyclohex-3-ene-1-carbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNESUDNSTOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-3-ene-1-carboxamido)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)
![3-[4-(3-Methylphenyl)butan-2-ylamino]benzamide](/img/structure/B7587144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![2-butoxy-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7587175.png)
![2-[propyl(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7587180.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)


![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

